molecular formula C18H11Cl3N6O B2569746 3-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881073-77-4

3-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No.: B2569746
CAS No.: 881073-77-4
M. Wt: 433.68
InChI Key: DVABIGJMCJLTPH-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 3,4-dichlorophenyl group and at position 4 with a 3-chlorobenzohydrazide moiety.

Properties

IUPAC Name

3-chloro-N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3N6O/c19-11-3-1-2-10(6-11)18(28)26-25-16-13-8-24-27(17(13)23-9-22-16)12-4-5-14(20)15(21)7-12/h1-9H,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVABIGJMCJLTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves multi-step organic synthesis. Commonly, the synthesis starts with the preparation of intermediate compounds such as 3,4-dichlorophenyl hydrazine and 1H-pyrazolo[3,4-d]pyrimidine derivatives. These intermediates undergo a series of condensation and chlorination reactions under controlled conditions to yield the final compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, scalable laboratory methods often involve the use of batch reactors with precise temperature and pH control to ensure consistent product quality. Key considerations include the purity of starting materials, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide can undergo several types of reactions:

  • Oxidation: : Often with oxidizing agents like hydrogen peroxide.

  • Reduction: : Using reducing agents such as sodium borohydride.

  • Substitution: : Commonly with nucleophiles that replace the chlorine atoms in the compound.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, acetic acid.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Nucleophiles like amines or thiols under mild heating.

Major Products

The specific products depend on the nature of the reagents and the reaction conditions. Generally, the major products retain the pyrazolo[3,4-d]pyrimidine core with varying substitutions.

Scientific Research Applications

Chemistry

3-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is used as a precursor in the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry.

Biology

In biological research, it serves as a probe molecule to study enzyme interactions and protein functions due to its unique binding properties.

Medicine

There is potential for its use in developing novel therapeutic agents, particularly in the treatment of diseases where its specific molecular structure can interact with biological targets.

Industry

This compound can be used in material science for the development of new materials with specific electronic properties due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 3-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding alters the activity of these targets, leading to changes in cellular pathways. The presence of chlorine and pyrazolo[3,4-d]pyrimidine groups is crucial for its interaction with these targets.

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

  • The 4-methoxybenzohydrazide substituent increases electron density, which may alter solubility and binding affinity compared to the 3-chloro analog .
  • N′-[1-(3,4-Dimethylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-3,4-Dimethoxybenzohydrazide ():
    • The 3,4-dimethylphenyl group is electron-donating, contrasting with the electron-withdrawing dichlorophenyl in the target compound.
    • Dimethoxybenzohydrazide introduces polar groups that enhance solubility but may reduce membrane permeability .

Modifications to the Hydrazide Moiety

  • 4-Chloro-N'-{[3-(4-Methylphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylene}Benzohydrazide (): While the core is a pyrazole instead of pyrazolo[3,4-d]pyrimidine, the 4-chlorobenzohydrazide group is structurally similar.
  • Bisarylureas Based on Pyrazolo[3,4-d]Pyrimidine ():
    • Urea-linked analogs (e.g., compound 5c) demonstrate pan-RAF inhibitory activity. The benzohydrazide in the target compound may mimic urea’s hydrogen-bonding capacity but with distinct steric and electronic profiles .

Impact of Halogenation

  • 4-Chloro-6-(Chloromethyl)-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidine (): Chlorine substituents increase reactivity for further derivatization.

2.4. Diamine-Substituted Derivatives ():

  • Compounds like N3-(4-Chlorophenyl)-N4-(3-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidine-3,4-Diamine replace the hydrazide with amine groups. This substitution eliminates the carbonyl group, reducing hydrogen-bond acceptor capacity but increasing basicity .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound (C₁₉H₁₂Cl₃N₅O) has a molecular weight of ~444.7 g/mol. Analogs with methoxy groups (e.g., , .5 g/mol) are lighter and more polar, suggesting better aqueous solubility .

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